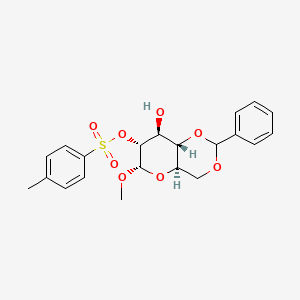
1-((1R,2R)-2-Aminocyclohexyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1R,2R)-2-Aminocyclohexyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexyl ring with an amino group and a phenyl ring substituted with trifluoromethyl groups, making it an interesting subject for chemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,2R)-2-Aminocyclohexyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea typically involves the reaction of 2-aminocyclohexanol with 3,5-bis(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
1-((1R,2R)-2-Aminocyclohexyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学研究应用
1-((1R,2R)-2-Aminocyclohexyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-((1R,2R)-2-Aminocyclohexyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-((1R,2R)-2-Aminocyclohexyl)-3-phenylurea: Lacks the trifluoromethyl groups, resulting in different chemical properties.
1-((1R,2R)-2-Aminocyclohexyl)-3-(3,5-dimethylphenyl)urea: Contains methyl groups instead of trifluoromethyl groups, affecting its reactivity and applications.
Uniqueness
1-((1R,2R)-2-Aminocyclohexyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for research and development.
属性
分子式 |
C15H17F6N3O |
|---|---|
分子量 |
369.30 g/mol |
IUPAC 名称 |
1-[(1R,2R)-2-aminocyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H17F6N3O/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)23-13(25)24-12-4-2-1-3-11(12)22/h5-7,11-12H,1-4,22H2,(H2,23,24,25)/t11-,12-/m1/s1 |
InChI 键 |
XWGUBZRBAWKTIK-VXGBXAGGSA-N |
手性 SMILES |
C1CC[C@H]([C@@H](C1)N)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
规范 SMILES |
C1CCC(C(C1)N)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene](/img/structure/B15202010.png)
![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-12-(4-methylphenyl)sulfonyl-13-oxo-12,14-diaza-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15202012.png)

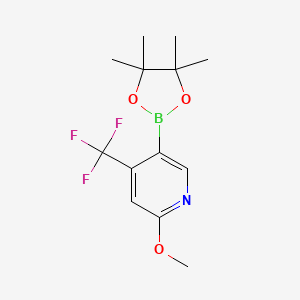
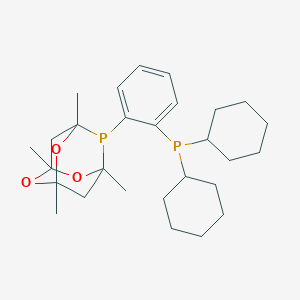
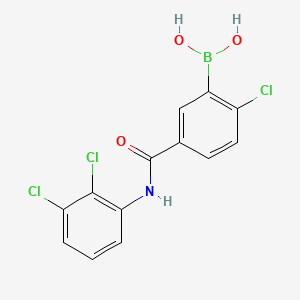
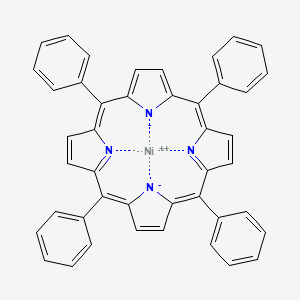
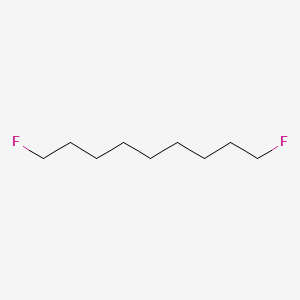

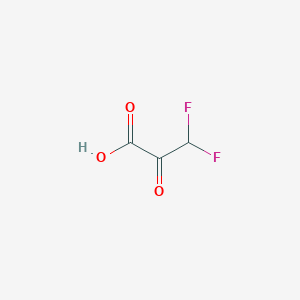
![2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate](/img/structure/B15202074.png)
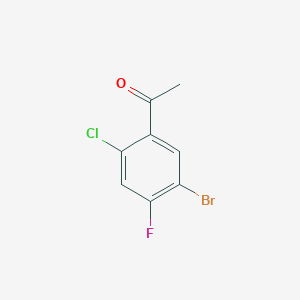
![(NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine](/img/structure/B15202092.png)
